molecular formula C8H6O6S B100664 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 18361-03-0

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No. B100664
CAS RN: 18361-03-0
M. Wt: 230.2 g/mol
InChI Key: NWIYUAISDYJVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08461355B2

Procedure details

The 2,5-diethoxycarbonyl-3,4-ethylenedioxythiophene and NaOH are mixed in the microwave reactor. The microwave reactor is heated by the 2.45 GHz microwave at a power of 500-1200 W to perform hydrolysis reaction for no more than 20 minutes to obtain 2,5-dicarboxy-3,4-ethylenedioxythiophene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][C:8]([C:15]([O:17]CC)=[O:16])=[C:9]2[O:14][CH2:13][CH2:12][O:11][C:10]=12)=[O:5])C.[OH-].[Na+]>>[C:15]([C:8]1[S:7][C:6]([C:4]([OH:5])=[O:3])=[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=12)([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=C2C1OCCO2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The microwave reactor is heated by the 2.45 GHz microwave at a power of 500-1200 W
CUSTOM
Type
CUSTOM
Details
hydrolysis reaction for no more than 20 minutes

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1SC(=C2C1OCCO2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.